In-Depth Technical Guide to H-Abu-OH-d2: Chemical Properties, Structure, and Biological Significance
In-Depth Technical Guide to H-Abu-OH-d2: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Abu-OH-d2, also known as 2-amino-3,3-d2-butanoic acid, is a deuterated form of the non-proteinogenic amino acid 2-aminobutanoic acid (H-Abu-OH). The selective incorporation of deuterium in place of hydrogen atoms at the C3 position offers a valuable tool for various research applications, particularly in metabolic tracing, pharmacokinetic studies, and as an internal standard in analytical methodologies. This guide provides a comprehensive overview of the chemical properties, structure, and known biological relevance of H-Abu-OH-d2, with a focus on its potential applications in drug development and biomedical research.
Chemical Properties and Structure
H-Abu-OH-d2 possesses a stable isotopic label that imparts a distinct mass difference compared to its unlabeled counterpart, without significantly altering its chemical reactivity. This property is fundamental to its utility in mass spectrometry-based analytical techniques.
Structure
The chemical structure of H-Abu-OH-d2 is characterized by a chiral center at the alpha-carbon (C2) and deuterium substitution at the C3 position.
Molecular Formula: C₄H₇D₂NO₂
Molecular Weight: 105.13 g/mol
CAS Number: 352431-37-9
Physicochemical Properties
A summary of the key physicochemical properties of H-Abu-OH-d2 is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₇D₂NO₂ |
| Molecular Weight | 105.13 g/mol |
| CAS Number | 352431-37-9 |
| Appearance | White solid |
| Solubility | Soluble in water |
Spectroscopic Data
While specific experimental spectra for H-Abu-OH-d2 are not widely published in peer-reviewed literature, representative data can be inferred from the analysis of its non-deuterated analog and general principles of NMR and mass spectrometry for isotopically labeled compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of H-Abu-OH-d2 is expected to be simpler than that of H-Abu-OH. The signal corresponding to the protons at the C3 position would be absent due to deuterium substitution. The remaining signals would correspond to the proton at the alpha-carbon and the methyl group protons.
¹³C NMR: The carbon-13 NMR spectrum would show resonances for the four carbon atoms. The chemical shift of the C3 carbon may experience a slight upfield shift due to the isotopic effect of the attached deuterium atoms.
Mass Spectrometry (MS)
The mass spectrum of H-Abu-OH-d2 will exhibit a molecular ion peak at m/z 105, corresponding to its molecular weight. Fragmentation patterns would be similar to 2-aminobutanoic acid, but fragments containing the C3 position would show a mass shift corresponding to the presence of two deuterium atoms. This predictable mass shift is the basis for its use as an internal standard in quantitative mass spectrometry assays.
Experimental Protocols
The synthesis and analysis of deuterated amino acids like H-Abu-OH-d2 involve specialized techniques. Below are generalized protocols that can be adapted for this specific compound.
Synthesis of Deuterated Amino Acids
A general method for the deuteration of amino acids involves a hydrogen-deuterium exchange reaction catalyzed by a transition metal, such as platinum on carbon (Pt/C), in a deuterated solvent like deuterium oxide (D₂O) under elevated temperature and pressure.
Illustrative Synthesis Workflow:
Caption: General workflow for the synthesis of H-Abu-OH-d2 via catalytic deuteration.
Analytical Method for Quantitation using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of deuterated compounds in biological matrices.
Experimental Workflow for LC-MS/MS Analysis:
Caption: A typical workflow for the quantitative analysis of H-Abu-OH-d2 using LC-MS/MS.
Biological Significance and Applications in Drug Development
The non-deuterated form of H-Abu-OH-d2, 2-aminobutanoic acid, has garnered interest in the field of drug development, particularly as an inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2).[1] ASCT2 is a sodium-dependent amino acid transporter that is overexpressed in various cancers, including non-small-cell lung cancer, and plays a crucial role in supplying cancer cells with essential amino acids like glutamine.[1] By inhibiting ASCT2, it is possible to induce nutrient deprivation and apoptosis in cancer cells.[1]
Potential Signaling Pathway Inhibition
The development of 2-aminobutanoic acid-based inhibitors of ASCT2 represents a promising therapeutic strategy for targeting cancer metabolism.[1] H-Abu-OH-d2 can be utilized in preclinical studies to trace the metabolic fate of these inhibitors and to serve as a precise internal standard for quantifying their concentration in biological systems.
Proposed Signaling Pathway Inhibition by 2-Aminobutanoic Acid Analogs:
Caption: Simplified diagram of the proposed inhibition of the ASCT2 transporter by 2-aminobutanoic acid analogs, leading to reduced cancer cell growth and induction of apoptosis.
Conclusion
H-Abu-OH-d2 is a valuable research tool with significant potential in the fields of analytical chemistry, metabolic research, and drug development. Its stable isotopic label allows for precise tracing and quantification, which is essential for understanding the pharmacokinetics and pharmacodynamics of novel therapeutic agents. The growing interest in targeting amino acid metabolism in diseases like cancer highlights the importance of deuterated analogs like H-Abu-OH-d2 in advancing these research frontiers. This technical guide provides a foundational understanding of its properties and applications, serving as a resource for scientists and researchers in their pursuit of innovative therapeutic strategies.
